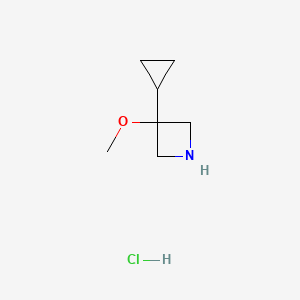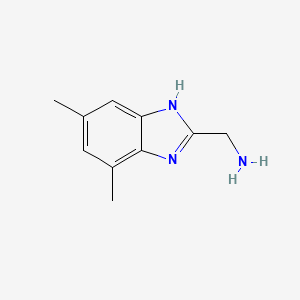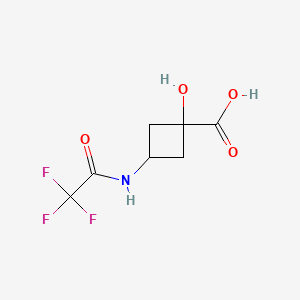
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is a synthetic compound characterized by its unique cyclobutane ring structure and the presence of trifluoroacetamido and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with readily available 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Flow microreactor systems have been employed to enhance the synthesis process, making it more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol derivatives.
科学研究应用
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用机制
The mechanism by which 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
相似化合物的比较
3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar in structure but lacks the trifluoroacetamido group.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, exhibiting various biological activities.
Uniqueness: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups is not commonly found in other cyclobutane derivatives, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8F3NO4 |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
1-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)4(12)11-3-1-6(15,2-3)5(13)14/h3,15H,1-2H2,(H,11,12)(H,13,14) |
InChI 键 |
GRCKUAPEDSPZLJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


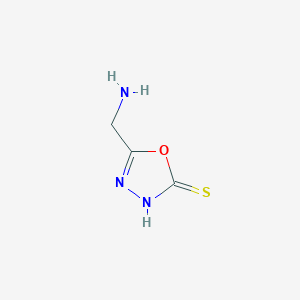
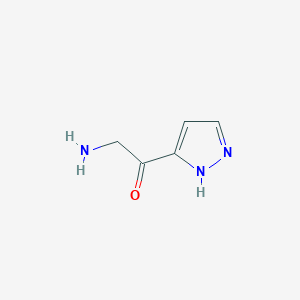
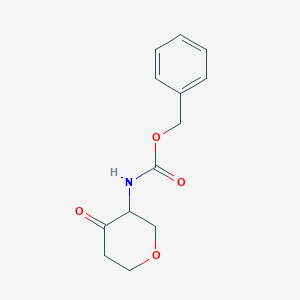
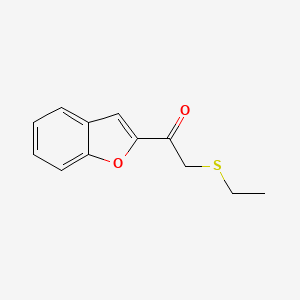

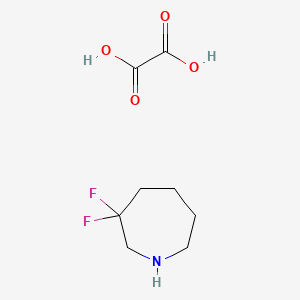
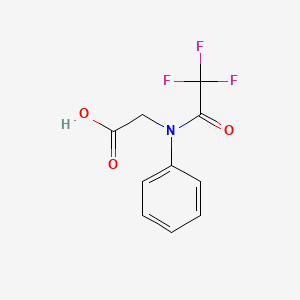
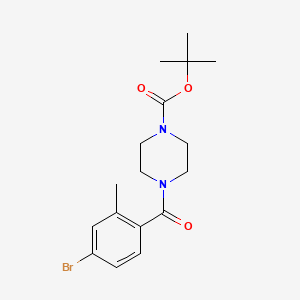
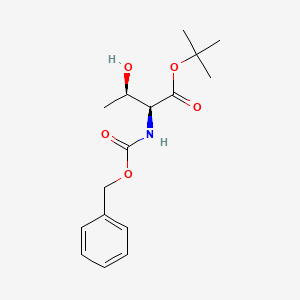
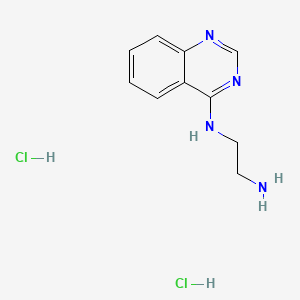
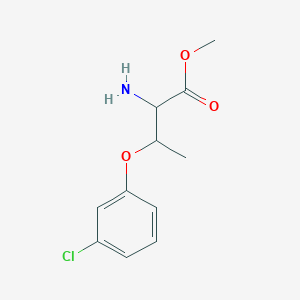
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
